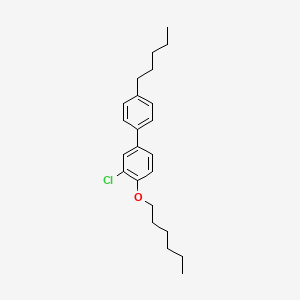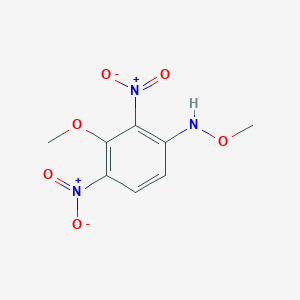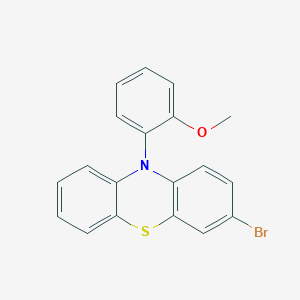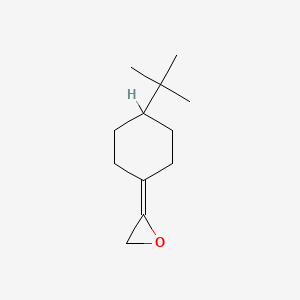
3-Chloro-4-(hexyloxy)-4'-pentyl-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-4-(hexyloxy)-4’-pentyl-1,1’-biphenyl is an organic compound belonging to the biphenyl family This compound is characterized by the presence of a chlorine atom, a hexyloxy group, and a pentyl group attached to the biphenyl core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(hexyloxy)-4’-pentyl-1,1’-biphenyl typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the following steps:
Chlorination: Introduction of a chlorine atom to the biphenyl core using chlorine gas (Cl₂) in the presence of a catalyst like iron(III) chloride (FeCl₃).
Alkylation: Introduction of the pentyl group through a Friedel-Crafts alkylation reaction using pentyl chloride (C₅H₁₁Cl) and aluminum chloride (AlCl₃) as a catalyst.
Etherification: Introduction of the hexyloxy group via a nucleophilic substitution reaction using hexyloxy chloride (C₆H₁₃OCl) and a base like sodium hydroxide (NaOH).
Industrial Production Methods
In an industrial setting, the production of 3-Chloro-4-(hexyloxy)-4’-pentyl-1,1’-biphenyl may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
3-Chloro-4-(hexyloxy)-4’-pentyl-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to form alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, replacing it with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amines, thiols, or other substituted biphenyl derivatives.
科学的研究の応用
3-Chloro-4-(hexyloxy)-4’-pentyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of liquid crystals for display technologies and as an intermediate in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 3-Chloro-4-(hexyloxy)-4’-pentyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites or alter receptor function by acting as an agonist or antagonist.
類似化合物との比較
Similar Compounds
4-Chloro-4’-pentylbiphenyl: Lacks the hexyloxy group, making it less hydrophobic.
4-Hexyloxy-4’-pentylbiphenyl: Lacks the chlorine atom, affecting its reactivity.
3-Chloro-4’-pentylbiphenyl: Lacks the hexyloxy group, altering its solubility and chemical properties.
Uniqueness
3-Chloro-4-(hexyloxy)-4’-pentyl-1,1’-biphenyl is unique due to the combination of the chlorine atom, hexyloxy group, and pentyl group. This combination imparts distinct chemical properties, such as increased hydrophobicity and specific reactivity patterns, making it valuable for various applications.
特性
CAS番号 |
87946-83-6 |
|---|---|
分子式 |
C23H31ClO |
分子量 |
358.9 g/mol |
IUPAC名 |
2-chloro-1-hexoxy-4-(4-pentylphenyl)benzene |
InChI |
InChI=1S/C23H31ClO/c1-3-5-7-9-17-25-23-16-15-21(18-22(23)24)20-13-11-19(12-14-20)10-8-6-4-2/h11-16,18H,3-10,17H2,1-2H3 |
InChIキー |
GJDDHOCWUAZPPF-UHFFFAOYSA-N |
正規SMILES |
CCCCCCOC1=C(C=C(C=C1)C2=CC=C(C=C2)CCCCC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dibutyl{2-[chloro(dimethyl)stannyl]ethyl}phosphane](/img/structure/B14391501.png)
![Methyl [2-(difluoromethoxy)benzene-1-sulfonyl]carbamate](/img/structure/B14391514.png)




![N,N'-{Methylenebis[5-(diethylamino)-2,1-phenylene]}diacetamide](/img/structure/B14391543.png)
![2-[1-(2,5-Dimethoxyphenyl)-2-methylpropyl]-1,4-dimethoxybenzene](/img/structure/B14391544.png)





![2-[Bis(4-hydroxy-3-methoxyphenyl)methyl]benzoic acid](/img/structure/B14391586.png)
